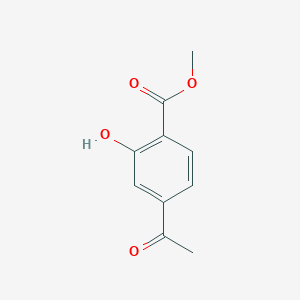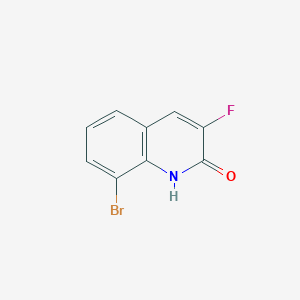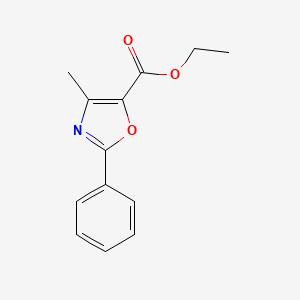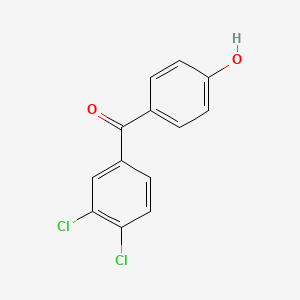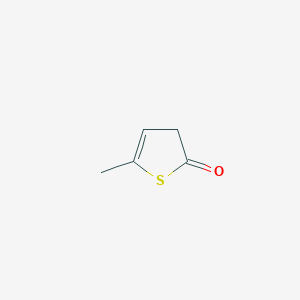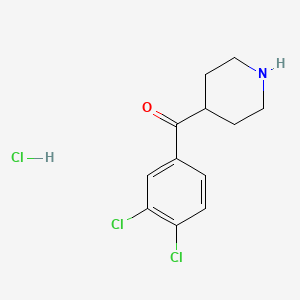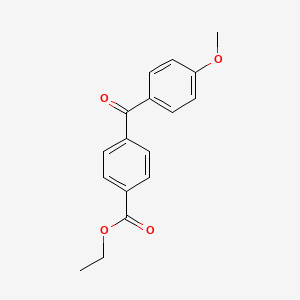![molecular formula C14H12O3 B1611691 3'-(羟甲基)-[1,1'-联苯]-4-羧酸 CAS No. 773872-85-8](/img/structure/B1611691.png)
3'-(羟甲基)-[1,1'-联苯]-4-羧酸
描述
3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound featuring a biphenyl core with a hydroxymethyl group at the 3’ position and a carboxylic acid group at the 4 position
科学研究应用
3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and antiviral properties.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
Target of Action
Similar compounds are often involved in various biochemical reactions, interacting with enzymes, proteins, or receptors within the cell .
Mode of Action
It’s worth noting that benzoic acid derivatives, such as this compound, often participate in reactions involving the transfer of a phenyl group . This can lead to changes in the structure and function of the target molecule, potentially altering its activity within the cell .
Biochemical Pathways
The compound may be involved in several biochemical pathways, given its structural similarity to other phenolic compounds. For instance, it might participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of an organoboron group (from the compound) to another organic compound, facilitated by a palladium catalyst .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . The compound’s bioavailability would depend on these factors, as well as its chemical stability and solubility.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential involvement in the Suzuki–Miyaura reaction, it could facilitate the formation of new organic compounds within the cell . This could have various downstream effects, depending on the nature of these compounds and their roles within the cell.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura reaction typically requires a base and a palladium catalyst . Therefore, the availability of these substances in the environment would be crucial for the compound’s activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Biphenyl Formation: The biphenyl core can be synthesized through various coupling reactions such as the Ullmann reaction, Suzuki coupling, or other palladium-catalyzed cross-coupling reactions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies such as continuous flow reactions and the use of automated reactors to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and enhance efficiency .
化学反应分析
Types of Reactions: 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of 3’-(Formyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
相似化合物的比较
Biphenyl-4-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs .
属性
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYVZSLBXTFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572384 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-85-8 | |
| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


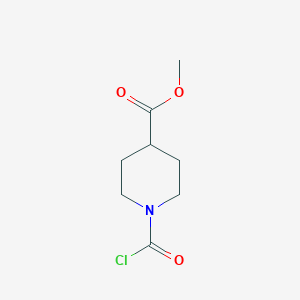
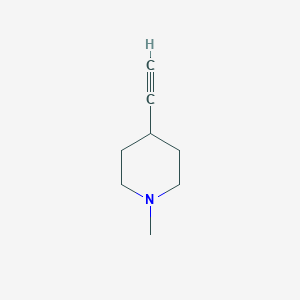
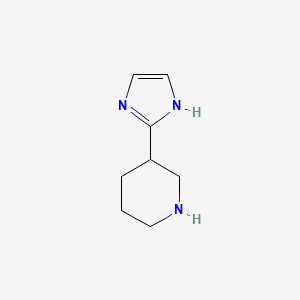
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)

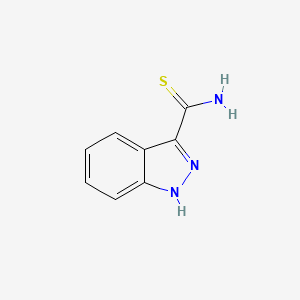
![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)
